molecular formula C11H14F3NO B13174095 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol

3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol

Cat. No.: B13174095
M. Wt: 233.23 g/mol
InChI Key: WPRAZMSOEFRBNF-HNHGDDPOSA-N
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Description

3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol is a fluorinated organic compound with the molecular formula C11H14F3NO This compound is characterized by the presence of a trifluoromethyl group, a phenylethylamine moiety, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol typically involves the reaction of 3,3,3-trifluoro-2-bromo-1-propanol with (1R)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylethylamine moiety can interact with receptors or enzymes, potentially leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with similar reactivity.

    1,1,1-Trifluoro-2-propanol: A simpler analog lacking the phenylethylamine moiety.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A more heavily fluorinated analog with different chemical properties.

Uniqueness

3,3,3-Trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol is unique due to the combination of its trifluoromethyl group, phenylethylamine moiety, and hydroxyl group

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3,3,3-trifluoro-2-[[(1R)-1-phenylethyl]amino]propan-1-ol

InChI

InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3/t8-,10?/m1/s1

InChI Key

WPRAZMSOEFRBNF-HNHGDDPOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(CO)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(CO)C(F)(F)F

Origin of Product

United States

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